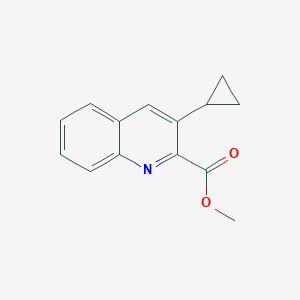
Methyl 3-cyclopropylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyclopropylquinoline-2-carboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl 3-cyclopropylquinoline-2-carboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting different enzymes and proteins that are involved in various cellular processes. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
Methyl 3-cyclopropylquinoline-2-carboxylate has been found to exhibit different biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-cyclopropylquinoline-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anticancer activity against different cancer cell lines, which makes it a potential drug candidate for the treatment of cancer. Another advantage is that it exhibits neuroprotective activity against Parkinson's disease, which makes it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of Methyl 3-cyclopropylquinoline-2-carboxylate. One direction is to study its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Moreover, it would be interesting to study the structure-activity relationship of this compound to design more potent and selective analogs. Finally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its safety and efficacy.
Méthodes De Synthèse
Methyl 3-cyclopropylquinoline-2-carboxylate has been synthesized using different methods. One of the most widely used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine. The cyclic imine is then reduced to form the desired compound. Another method involves the condensation of 3-cyclopropylquinoline with ethyl chloroformate to form the desired compound.
Applications De Recherche Scientifique
Methyl 3-cyclopropylquinoline-2-carboxylate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against different cancer cell lines. In addition, it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease. Moreover, it has been found to exhibit neuroprotective activity against Parkinson's disease.
Propriétés
IUPAC Name |
methyl 3-cyclopropylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVZHXILYNANN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

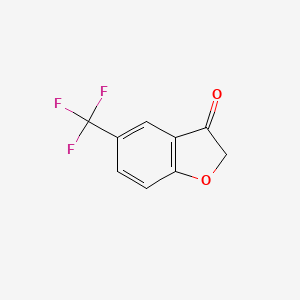
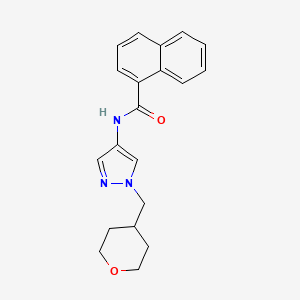
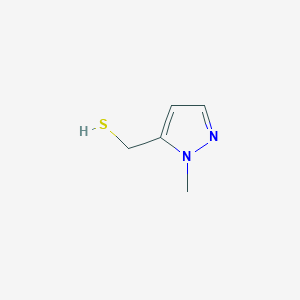
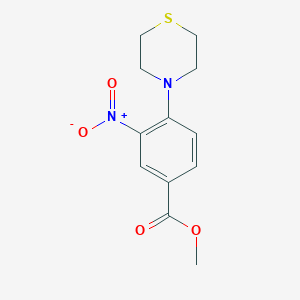


![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)
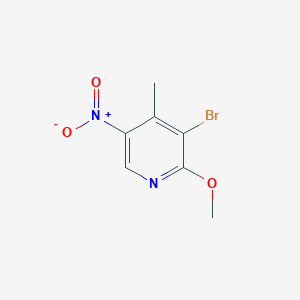

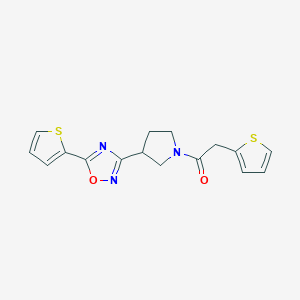
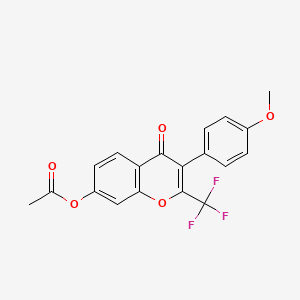
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
